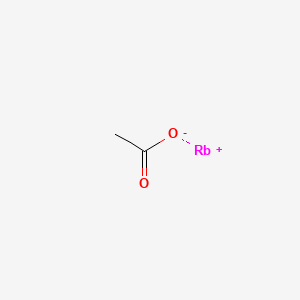

Rubidium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rubidium acetate is a rubidium salt formed by the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid. It is a white solid with a molar mass of 144.51 g/mol and is highly soluble in water . This compound is used in various applications, including as a catalyst in polymerization reactions and in the preparation of other rubidium compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium acetate can be synthesized through several methods:

Reaction of Rubidium Metal with Acetic Acid: Rubidium metal reacts with acetic acid to form this compound and hydrogen gas. [ \text{Rb} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2 ]

Reaction of Rubidium Carbonate with Acetic Acid: Rubidium carbonate reacts with acetic acid to produce this compound, water, and carbon dioxide. [ \text{Rb}_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{CH}_3\text{COORb} + \text{H}_2\text{O} + \text{CO}_2 ]

Reaction of Rubidium Hydroxide with Acetic Acid: Rubidium hydroxide reacts with acetic acid to form this compound and water. [ \text{RbOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of rubidium carbonate with acetic acid due to the availability and stability of rubidium carbonate .

Analyse Des Réactions Chimiques

Thermal Decomposition Pathway

Rubidium acetate undergoes stepwise thermal decomposition when heated in air, ultimately forming rubidium oxide (Rb₂O). This process involves intermediate phases and gas-phase products, as revealed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .

Key Observations:

-

Ketonization : At 400–580°C, acetic acid undergoes decarboxylative coupling to form acetone ( CH CO

) and CO₂ via the reaction:

2CH COOH→ CH CO+CO +H O

. -

Secondary Reactions : Above 600°C, acetone cracks into methane (CH

) and isobutene ( CH C CH

), facilitated by Rb₂CO₃’s catalytic surface .

Table 2: Catalytic Reactions Involving this compound

Mechanisms:

-

Siloxane Polymerization : Rb⁺ ions polarize silanol groups, accelerating condensation (Si OH+HO Si→Si O Si+H O

) . -

Vinyl Acetate Promotion : Rb⁺ stabilizes acetate intermediates on Pd surfaces, improving reaction kinetics .

Reactivity with Inorganic Supports

This compound modifies the surface properties of oxides like SiO₂, Al₂O₃, and TiO₂.

Table 3: Surface Modification by RbCH₃COO

| Support Material | Modification Process | Effect on Catalyst Properties |

|---|---|---|

| Silica (SiO₂) | Impregnation with RbCH₃COO solution | Increases basicity, enhances CO₂ adsorption |

| Alumina (Al₂O₃) | Calcination at 500°C | Forms Rb-Al mixed oxides with strong Lewis acidity |

| Titania (TiO₂) | Wet-chemical deposition | Improves redox activity for oxidation reactions |

Hydrolytic Stability

This compound exhibits limited hydrolytic stability in humid environments:

RbCH COO+H O⇌CH COOH+RbOH

This equilibrium is driven by the hygroscopic nature of RbCH₃COO, releasing acetic acid at temperatures as low as 200°C .

Applications De Recherche Scientifique

Biomedical Applications

Rubidium acetate plays a significant role in biomedical research due to its pharmacological properties. Notably, rubidium salts are being explored for their potential in treating conditions such as epilepsy and thyroid disorders. Specifically:

- Rubidium-82 : This radioactive isotope is utilized as a blood-flow tracer in positron emission tomography (PET) imaging, aiding in the diagnosis of cardiovascular diseases .

- Antidepressant Properties : Rubidium chloride, a related compound, has shown promise in clinical settings for its antidepressant effects, suggesting that rubidium compounds may have similar therapeutic potentials .

Case Study : A study involving patients treated with rubidium chloride demonstrated its effects on mood improvement, with reported side effects including weight gain and gastrointestinal disturbances .

Electronics and Quantum Computing

This compound is also integral to advancements in electronics and quantum computing:

- Quantum Computing : Rubidium atoms are employed in research for developing quantum-mechanics-based computing devices. The ultracold rubidium atoms facilitate complex computational tasks by leveraging quantum states .

- Fiber Optic Telecommunications : Rubidium carbonate derived from this compound is used to enhance the stability and durability of specialty glasses utilized in fiber optic networks by reducing electrical conductivity .

Material Science

In material science, this compound serves as a precursor for producing high-purity compounds and catalysts:

- Catalytic Applications : this compound solutions are utilized in petrochemical cracking and automotive catalysts, contributing to more efficient chemical processes .

- Solar Energy Technologies : Research indicates that incorporating this compound into solar cell designs can significantly enhance performance, particularly in polymer bulk-heterojunction solar cells .

Environmental Studies

Recent studies have highlighted the role of acetate compounds, including this compound, in environmental processes:

- Microbial Metabolism : Research indicates that microbial communities actively utilize acetate in deep continental fracture fluids, suggesting its importance in biogeochemical cycles .

Thermal Decomposition Studies

The thermal decomposition of this compound has been extensively studied to understand its behavior under various conditions:

| Temperature (°C) | Decomposition Products |

|---|---|

| 200 | Acetic acid molecules |

| 400-700 | Rb₂CO₃ (rubidium carbonate) |

| ≥900 | Rb₂O (rubidium oxide) |

These findings reveal that this compound decomposes stepwise, producing intermediate compounds like rubidium carbonate before yielding rubidium oxide at higher temperatures .

Mécanisme D'action

The mechanism of action of rubidium acetate involves its role as a catalyst and its ability to modify the acid/base character of catalyst supports like silica, alumina, and titania. In biological systems, rubidium ions can replace potassium ions due to their similar properties, participating in various cellular processes .

Comparaison Avec Des Composés Similaires

Rubidium acetate can be compared with other similar compounds such as:

- Lithium Acetate

- Sodium Acetate

- Potassium Acetate

- Cesium Acetate

Uniqueness: this compound is unique due to its specific applications in catalysis and material science. Unlike lithium, sodium, and potassium acetates, this compound is used in specialized applications such as the preparation of nanosized rubidium ferrite and as a promoter in the synthesis of vinyl acetate .

Propriétés

Numéro CAS |

563-67-7 |

|---|---|

Formule moléculaire |

C2H4O2Rb |

Poids moléculaire |

145.52 g/mol |

Nom IUPAC |

rubidium(1+);acetate |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

WRMACIVFBOUTLA-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Rb+] |

SMILES canonique |

CC(=O)O.[Rb] |

Key on ui other cas no. |

563-67-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Rubidium Acetate in perovskite solar cell research?

A1: this compound (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []

Q2: How does this compound affect membrane potential in biological systems?

A2: Research on Rhodobacter capsulatus indicates that this compound can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of this compound increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that this compound likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []

Q3: Can this compound be used to synthesize novel materials with unique structures?

A3: Yes, this compound serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting this compound with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []

Q4: What are the thermal decomposition properties of this compound?

A4: Thermogravimetric and differential thermal analysis reveal that this compound undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []

Q5: Does the thermal decomposition of this compound exhibit any unique characteristics?

A5: Interestingly, the thermal decomposition of this compound shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []

Q6: Are there any historical examples of using this compound for isotope enrichment?

A6: Yes, this compound has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a this compound solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.